2,4,6-Trifluorobenzimidamide

Description

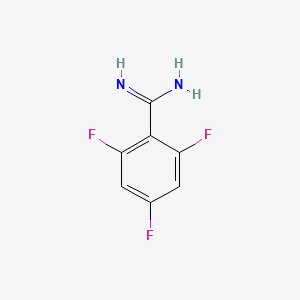

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trifluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZIWQQIIHNZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695838 | |

| Record name | 2,4,6-Trifluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005460-15-0 | |

| Record name | 2,4,6-Trifluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trifluorobenzamide: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic compounds have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of molecules. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 2,4,6-Trifluorobenzamide (CAS No. 82019-50-9), a versatile fluorinated building block with considerable potential in drug discovery and development. While the user query specified "2,4,6-Trifluorobenzimidamide," our extensive search indicates a likely typographical error, as the preponderance of scientific literature and chemical databases points to the amide functional group as the compound of significant interest.

This document will delve into the synthesis, physicochemical properties, and, most notably, the emerging application of 2,4,6-Trifluorobenzamide and its analogs as potential antibacterial agents through the inhibition of the essential bacterial cell division protein, FtsZ.

Physicochemical Properties of 2,4,6-Trifluorobenzamide

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of 2,4,6-Trifluorobenzamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 82019-50-9 | [1] |

| Molecular Formula | C₇H₄F₃NO | [1] |

| Molecular Weight | 175.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [Various Suppliers] |

| Melting Point | Not explicitly found for 2,4,6-Trifluorobenzamide. However, the related 2,4,6-Trifluorobenzonitrile has a melting point of 57-61 °C. | |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents. | |

| IUPAC Name | 2,4,6-trifluorobenzamide |

Synthesis of 2,4,6-Trifluorobenzamide

The synthesis of 2,4,6-Trifluorobenzamide can be approached through several strategic pathways, primarily revolving around the formation of the amide functional group from a suitable precursor. A common and logical approach involves the hydrolysis of 2,4,6-trifluorobenzonitrile to 2,4,6-trifluorobenzoic acid, followed by amidation.

Part 1: Hydrolysis of 2,4,6-Trifluorobenzonitrile to 2,4,6-Trifluorobenzoic Acid

The conversion of a nitrile to a carboxylic acid is a classic transformation in organic synthesis. Acid-catalyzed hydrolysis is a robust and widely used method.

Causality Behind Experimental Choices:

-

Strong Acid Catalyst (e.g., H₂SO₄): A strong acid is essential to protonate the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

-

Elevated Temperature: The hydrolysis of nitriles is often kinetically slow at room temperature. Heating the reaction mixture provides the necessary activation energy to drive the reaction to completion. Temperatures in the range of 100-150°C are commonly employed.[2]

-

Aqueous Conditions: Water acts as the nucleophile in this reaction, attacking the nitrile carbon.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trifluorobenzonitrile.

-

Acid Addition: Carefully add an aqueous solution of a strong acid, such as 70% sulfuric acid.[2]

-

Heating: Heat the reaction mixture to reflux (approximately 140°C) and maintain for several hours (e.g., 2-4 hours).[2]

-

Work-up: Cool the reaction mixture to room temperature, which should cause the 2,4,6-trifluorobenzoic acid to precipitate. The solid product can then be isolated by filtration, washed with cold water, and dried.[2]

Part 2: Amidation of 2,4,6-Trifluorobenzoic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental and well-established reaction. A common method involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with ammonia.

Causality Behind Experimental Choices:

-

Acyl Chloride Formation (e.g., using Thionyl Chloride, SOCl₂): The hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to an acyl chloride creates a highly reactive electrophile, readily attacked by a nucleophile like ammonia. Thionyl chloride is often used as the byproducts (SO₂ and HCl) are gases, which simplifies purification.

-

Reaction with Ammonia: Ammonia serves as the nitrogen source for the amide. It acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride.

Experimental Protocol:

-

Acyl Chloride Synthesis: In a fume hood, carefully add thionyl chloride to 2,4,6-trifluorobenzoic acid. The reaction can be performed neat or in an inert solvent like dichloromethane. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Removal of Excess Reagent: After the reaction is complete (as indicated by the cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Dissolve the resulting 2,4,6-trifluorobenzoyl chloride in an anhydrous, inert solvent (e.g., diethyl ether or tetrahydrofuran) and cool in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent.

-

Work-up: The ammonium chloride byproduct will precipitate. Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude 2,4,6-Trifluorobenzamide. The product can be further purified by recrystallization.

Caption: Synthetic pathway for 2,4,6-Trifluorobenzamide.

Applications in Drug Development: A Focus on FtsZ Inhibition

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[3] The bacterial protein Filamentous temperature-sensitive Z (FtsZ) is an attractive target for the development of new antibiotics.[3] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in bacterial cell division by forming a contractile Z-ring at the division site.[3][4] Inhibition of FtsZ polymerization or function disrupts cell division, leading to bacterial cell death.[4][5]

Benzamide derivatives have been identified as a promising class of FtsZ inhibitors.[5][6] While much of the research has focused on 2,6-difluorobenzamide analogs, the principles of their mechanism of action are highly relevant to 2,4,6-Trifluorobenzamide.

Mechanism of Action: How Benzamides Inhibit FtsZ

Benzamides are known to bind to a specific site on the C-terminal domain of FtsZ.[7] This binding event interferes with the normal dynamics of FtsZ polymerization and depolymerization, which are essential for the formation and constriction of the Z-ring.[7] The inhibition can occur through several mechanisms:

-

Disruption of Polymerization: The binding of the benzamide molecule can prevent FtsZ monomers from assembling into protofilaments, the building blocks of the Z-ring.[4]

-

Stabilization of Monomers: Some inhibitors may stabilize the FtsZ monomeric state, shifting the equilibrium away from polymerization.[4]

-

Inhibition of GTPase Activity: FtsZ requires the hydrolysis of guanosine triphosphate (GTP) for its function. Benzamide derivatives can inhibit this GTPase activity, thereby disrupting the energy source for Z-ring dynamics.[4]

The overall effect of these actions is the prevention of proper Z-ring formation, leading to the inhibition of bacterial cell division.[5]

Caption: Proposed mechanism of FtsZ inhibition by 2,4,6-Trifluorobenzamide.

The Role of Trifluoromethyl Groups in Drug Design

The presence of the trifluoromethyl group in 2,4,6-Trifluorobenzamide is significant from a medicinal chemistry perspective. Trifluoromethyl groups can profoundly influence a molecule's properties in several ways:

-

Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body.

-

Binding Interactions: The highly electronegative fluorine atoms can participate in favorable interactions with biological targets, potentially increasing binding affinity.

These properties make trifluorinated compounds like 2,4,6-Trifluorobenzamide attractive scaffolds for the development of new therapeutic agents.

Conclusion

2,4,6-Trifluorobenzamide is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its synthesis is achievable through well-established chemical transformations. The growing body of research on benzamide derivatives as inhibitors of the bacterial FtsZ protein highlights a promising avenue for the development of novel antibiotics to combat antimicrobial resistance. The unique properties conferred by the trifluoromethyl groups further enhance the potential of this compound as a lead scaffold in medicinal chemistry. Further investigation into the specific antibacterial activity and structure-activity relationships of 2,4,6-Trifluorobenzamide and its derivatives is warranted and could lead to the development of next-generation antimicrobial agents.

References

- Process for preparation of 2,4,6-trifluorobenzoic acid.

- Preparation method of 2,4, 6-trifluorobenzylamine.

-

What are FtsZ inhibitors and how do they work? - Patsnap Synapse. [Link]

-

2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed. [Link]

-

Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. [Link]

-

Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. PMC - NIH. [Link]

-

Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. MDPI. [Link]

-

The benzamide binding site. | Download Scientific Diagram. ResearchGate. [Link]

-

2,4,6-Trifluorobenzoic acid. ResearchGate. [Link]

-

Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. MDPI. [Link]

-

Antimicrobial Activity of CS-940, a New Trifluorinated Quinolone. PubMed. [Link]

-

2,4,6-Trifluorobenzamide. PubChem. [Link]

- Synthetic method of 2,4, 6-trifluorobenzylamine.

-

Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. ResearchGate. [Link]

-

Synthesis of 2,4,6-trifluorobenzoic acid. PrepChem.com. [Link]

-

2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]

-

Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. PMC - NIH. [Link]

-

Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. PMC - NIH. [Link]

-

Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]

-

Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. [Link]

-

2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. [Link]

Sources

- 1. 2,4,6-Trifluorobenzamide | C7H4F3NO | CID 2776961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 3. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 5. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-Trifluorobenzimidamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-Trifluorobenzimidamide, a fluorinated aromatic amidine of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established theoretical principles with data from closely related analogs to present a robust profile. This approach, grounded in scientific integrity, offers valuable insights for researchers engaged in the synthesis, characterization, and application of this compound.

Introduction: The Significance of Fluorinated Benzamidines

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The benzamidine moiety, a potent pharmacophore, is a strong base that is often protonated at physiological pH, enabling it to participate in crucial hydrogen bonding and electrostatic interactions with biological macromolecules.

This compound combines these two key features: a trifluorinated phenyl ring and a basic amidine group. The symmetric trifluorination pattern is expected to significantly modulate the electronic properties of the aromatic ring and, consequently, the basicity and reactivity of the amidine functional group. Understanding these physicochemical properties is paramount for predicting the behavior of this compound in biological systems and for designing novel molecules with tailored characteristics.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for exploring the physicochemical properties of this compound.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,4,6-Trifluorobenzenecarboximidamide |

| Molecular Formula | C₇H₅F₃N₂ |

| Molecular Weight | 178.12 g/mol |

| Canonical SMILES | C1=C(C=C(C(=C1F)C(=N)N)F)F |

| InChI Key | InChIKey=SWHBFBWBHPZJAD-UHFFFAOYSA-N |

The structure features a benzene ring substituted with three fluorine atoms at the 2, 4, and 6 positions and a carboximidamide group at the 1 position. The symmetrical arrangement of the electron-withdrawing fluorine atoms is anticipated to have a profound impact on the molecule's electronic distribution and overall properties.

Predicted and Inferred Physicochemical Properties

In the absence of extensive experimental data for this compound, we can infer its properties based on data from analogous compounds and established chemical principles. The following table summarizes these predicted and inferred values.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted/Inferred Value | Rationale and Comparative Insights |

| Melting Point | Likely a solid with a relatively high melting point, expected to be >150 °C. | The related 2,4,6-Trifluorobenzamide is a solid. The presence of the polar amidine group, capable of forming strong intermolecular hydrogen bonds, would contribute to a higher melting point. The hydrochloride salt form would exhibit an even higher melting point due to its ionic nature. |

| Boiling Point | > 300 °C (decomposes) | Amidines, particularly aromatic ones, tend to have high boiling points and often decompose before boiling at atmospheric pressure. |

| Aqueous Solubility | Sparingly soluble in water. Solubility is expected to increase significantly at lower pH due to protonation of the amidine group. | The trifluorinated aromatic ring is hydrophobic. While the amidine group is polar, its contribution to water solubility in the neutral form is limited. Upon protonation to form the amidinium ion, the ionic character will greatly enhance water solubility. |

| pKa (of the conjugate acid) | Estimated to be in the range of 8.5 - 9.5. | The parent benzamidine has a pKa of its conjugate acid of approximately 11.6. The three strongly electron-withdrawing fluorine atoms on the phenyl ring will decrease the basicity of the amidine group by inductively pulling electron density away from the nitrogen atoms, thus lowering the pKa. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 1.5 - 2.5. | The trifluorinated phenyl ring increases lipophilicity. However, the polar amidine group will decrease the LogP value. This represents a balance between the hydrophobic and hydrophilic portions of the molecule. |

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: A triplet signal in the region of δ 7.0-7.5 ppm, corresponding to the two equivalent protons at the 3 and 5 positions of the phenyl ring. The coupling to the two adjacent fluorine atoms would result in a triplet.

-

Amidine Protons (NH₂ and =NH): Broad signals in the region of δ 5.0-8.0 ppm. The chemical shift of these protons can be highly variable and dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

-

Aromatic Carbons: Signals in the aromatic region (δ 100-165 ppm). The carbons directly attached to fluorine will show large one-bond C-F coupling constants. The symmetrical nature of the substitution will simplify the spectrum.

-

Amidine Carbon (C=N): A signal in the region of δ 160-170 ppm, characteristic of an amidine carbon.

¹⁹F NMR Spectroscopy

Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the three equivalent fluorine atoms at the 2, 4, and 6 positions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amidine group.

-

C=N Stretching: A strong absorption band in the region of 1630-1680 cm⁻¹ due to the stretching of the carbon-nitrogen double bond.

-

C-F Stretching: Strong absorption bands in the region of 1100-1400 cm⁻¹ characteristic of aryl-fluorine bonds.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 178, corresponding to the molecular weight of the compound.

-

Fragmentation: Fragmentation patterns would likely involve the loss of ammonia (NH₃) or the amidino group (CH₂N₂).

Synthesis and Reactivity

Synthetic Approach: The Pinner Reaction

A common and effective method for the synthesis of benzimidamides is the Pinner reaction.[1] This two-step process involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate ester hydrochloride (a Pinner salt), followed by aminolysis of the Pinner salt with ammonia to yield the desired amidine.

Workflow for the Pinner Synthesis of this compound:

Caption: Pinner synthesis of this compound.

Experimental Considerations:

-

Anhydrous Conditions: The Pinner reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the nitrile and the imidate ester intermediate to the corresponding amide.

-

Reaction Temperature: The formation of the Pinner salt is typically performed at low temperatures (0-5 °C), while the subsequent aminolysis can be carried out at room temperature.

Reactivity Profile

-

Basicity and Salt Formation: As a moderately strong base, this compound will readily react with acids to form stable salts, such as the hydrochloride or hydrobromide. This property is crucial for its handling, purification, and formulation in pharmaceutical applications.

-

Hydrolysis: The amidine functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding 2,4,6-Trifluorobenzamide. The rate of hydrolysis will be influenced by pH and temperature.

-

N-Substitution: The primary amine group of the amidine can undergo further reactions, such as acylation or alkylation, to produce N-substituted derivatives.

Implications for Drug Development and Materials Science

The physicochemical properties of this compound have significant implications for its potential applications.

-

Medicinal Chemistry: The predicted pKa suggests that a significant portion of the molecule will be protonated at physiological pH. This cationic nature can facilitate strong interactions with negatively charged residues in enzyme active sites or on the surface of proteins. The trifluorinated phenyl ring can enhance binding affinity through favorable interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.

-

Materials Science: The ability of the amidine group to form strong hydrogen bonds makes this compound an interesting building block for the construction of supramolecular assemblies and crystalline materials with specific electronic and optical properties.

Conclusion

While direct experimental data for this compound remains limited, a comprehensive understanding of its physicochemical properties can be achieved through a careful analysis of its structural features and comparison with closely related analogs. The interplay between the electron-withdrawing trifluorinated ring and the basic amidine group results in a unique set of properties that make this molecule a promising candidate for further investigation in both medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and serves as a catalyst for future experimental work to fully elucidate the characteristics of this intriguing compound.

References

-

PubChem. 2,4,6-Trifluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4,6-Trifluorobenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4,6-Trifluorobenzonitrile. National Center for Biotechnology Information. [Link]

- De Nanteuil, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(23), 5143-5154.

- Jacquemin, J., et al. (2012). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. The Journal of Physical Chemistry B, 116(3), 1114-1123.

- Pozharskii, A. F., et al. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Chemistry of Heterocyclic Compounds, 50(1), 1-28.

- Guo, K., et al. (2023). Preparation and characterization of fluorine-containing benzimidazole polyimide films with a micro-branched crosslink structure. Polymers, 15(23), 4593.

- Google Patents. (2020). Synthetic method of 2, 4, 6-trifluorobenzylamine. CN110683959B.

- El-Sherif, A. A., et al. (2018). Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1052.

- Caine, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6145-6155.

-

ResearchGate. 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. [Link]

- Gallagher, J. F., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(2), M1234.

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.

- El-Sayed, N. S., et al. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides.

- Patrick, C. R., & Prosser, G. S. (1960). Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2470-2476.

- Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(19), 2895-2897.

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Popelier, P. L. A., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.

- Wouters, J., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(19), 1996-2006.

- Schlama, T., & Mioskowski, C. (1997). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 3, 25.

- Caine, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6145-6155.

-

Wikipedia. Fluorobenzene. [Link]

- Demirci, Ö. N., et al. (2020). Synthesis and Characterization of Fluorinated Benzimidazolium Precursors.

- Google Patents. (2010). Preparation method of 1,2,4-trifluoro-benzene. CN101817724A.

- Böhm, H. J., et al. (2004). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- Al-Masoudi, N. A., et al. (2022).

- Umemoto, T. (2015). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 177, 3-15.

- Karki, M., et al. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Dyes and Pigments, 170, 107601.

-

PW Solutions. (2022, October 11). How does boron trifluoride react with ammonia? Give chemical equation. [Video]. YouTube. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179.

- Caine, B., et al. (2019). Relative pKa values of the primary sulfonamide group across the series... [Figure].

-

NIST. Benzenamine, 2,4,6-tribromo-. In NIST Chemistry WebBook. [Link]

-

Biswas, T. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2,4,6-Trifluorobenzimidamide

Preamble: The Rationale for a Multi-faceted Approach

In modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The introduction of fluorine atoms can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. The benzamidine moiety, a key structural feature in many enzyme inhibitors, further enhances the potential of molecules like 2,4,6-Trifluorobenzimidamide as valuable research targets.

However, the very features that make this compound interesting also present unique challenges for its structural verification. The symmetric substitution of the aromatic ring and the presence of the imidamide functional group necessitate a rigorous, multi-technique approach to avoid ambiguity. This guide eschews a simple recitation of methods; instead, it provides a holistic and self-validating workflow for the unambiguous structure elucidation of this compound, from initial synthesis to final crystallographic confirmation. Each step is designed to corroborate the findings of the last, creating a cohesive and trustworthy body of evidence.

Strategic Synthesis: The Pinner Reaction Pathway

The logical and most common route to an unsubstituted benzimidamide is via the Pinner reaction, which proceeds from the corresponding nitrile. This provides a clean and high-yielding pathway to the target compound, ensuring sufficient material for the subsequent analytical cascade.

Experimental Protocol: Synthesis of this compound

-

Nitrile Preparation: Begin with commercially available 2,4,6-Trifluorobenzonitrile. Ensure its purity via Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR prior to use.

-

Imidate Ester Formation: Dissolve 2,4,6-Trifluorobenzonitrile (1.0 eq.) in anhydrous diethyl ether and cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution, followed by the dropwise addition of anhydrous ethanol (1.1 eq.).

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. The formation of the ethyl 2,4,6-trifluorobenzimidate hydrochloride salt will typically be observed as a white precipitate.

-

Ammonolysis: Isolate the imidate ester salt by filtration and wash with cold, anhydrous diethyl ether. Suspend the salt in a fresh solution of anhydrous ethanol and cool to 0°C. Bubble anhydrous ammonia (NH₃) gas through the suspension until saturation.

-

Product Isolation: Stir the reaction mixture at room temperature for 4-6 hours. The product, this compound, will precipitate. Isolate the solid by filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

Caption: Pinner reaction pathway for synthesis.

Foundational Analysis: Mass Spectrometry for Elemental Composition

The first analytical step post-synthesis is to confirm that the target molecule has been formed with the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing an exact mass that serves as a powerful filter for potential molecular formulas.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy (< 5 ppm).

Expected Data and Causality

The molecular formula for this compound is C₇H₅F₃N₂. The presence of three fluorine atoms and two nitrogen atoms provides a unique and definitive isotopic signature.

-

Monoisotopic Mass: The calculated exact mass of the neutral molecule is 178.0408. We expect to observe the protonated molecular ion [M+H]⁺ at m/z 179.0486 .

-

Fragmentation: The primary fragmentation pathway in ESI-MS would likely involve the loss of ammonia (-NH₃), a stable neutral loss, from the protonated parent ion. This would result in a significant fragment ion at m/z 162.0220 . Further fragmentation of the aromatic ring is also possible but would be less intense.

This initial HRMS analysis provides the first piece of self-validating data: does the mass match the target structure? If the measured mass deviates by more than 5 ppm from the calculated mass, the synthetic procedure or purity of the compound must be questioned.

| Ion | Calculated Exact Mass (m/z) | Expected Observation |

| [C₇H₅F₃N₂ + H]⁺ | 179.0486 | High-intensity parent ion |

| [C₇H₂F₃N]⁺ | 162.0220 | Major fragment from loss of NH₃ |

Functional Group Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

With the elemental composition confirmed, FTIR spectroscopy is employed to verify the presence of the key functional groups: the imidamide (C=N and N-H bonds) and the carbon-fluorine bonds.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first and subtract it from the sample spectrum.

Expected Data and Causality

The infrared spectrum is a direct probe of molecular vibrations. The energies of these vibrations are determined by bond strengths and the masses of the connected atoms.[1]

-

N-H Stretching: The -NH₂ group of the primary amidine should exhibit two distinct stretching vibrations, typically in the range of 3400-3200 cm⁻¹ .[2] These bands are often medium in intensity and broader than C-H stretches due to hydrogen bonding.

-

C=N Stretching: The carbon-nitrogen double bond of the imidamide is a strong chromophore and is expected to produce a strong, sharp absorption band in the 1680-1630 cm⁻¹ region, similar to an amide C=O stretch.[2][3]

-

C-F Stretching: The C-F bonds on the aromatic ring will produce very strong, characteristic absorption bands in the fingerprint region, typically between 1350-1100 cm⁻¹ . The intensity of these bands is due to the large change in dipole moment during the vibration.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale |

| 3400-3200 | N-H Asymmetric & Symmetric Stretch | Two medium, broad peaks | Presence of -NH₂ group |

| 1680-1630 | C=N Stretch | Strong, sharp peak | Imidamide functional group |

| ~1600 & ~1470 | C=C Aromatic Ring Stretch | Medium to sharp peaks | Benzene ring backbone |

| 1350-1100 | C-F Stretch | Very strong, sharp peaks | Trifluorinated aromatic ring |

The Cornerstone of Elucidation: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a comprehensive suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) experiments is not just recommended, but essential for unambiguous proof.

Rationale for a Multi-Nuclear Approach

The molecule's structure—a symmetrically substituted ring with protons, carbons, and fluorines—creates a complex web of spin-spin couplings. Analyzing one nucleus in isolation is insufficient. The true power comes from using each nucleus as a probe to understand the others, with fluorine playing a central role due to its 100% natural abundance and high sensitivity.[4][5]

Caption: Interconnectivity of NMR experiments.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it will slow the exchange of the N-H protons, making them more likely to be observed.

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a crucial experiment for fluorinated compounds, providing clean signals and high resolution.[6][7]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C and potential signal splitting from C-F coupling.

-

2D NMR: Acquire a ¹H-¹³C HSQC (for direct C-H correlations) and a ¹H-¹³C HMBC (for long-range C-H correlations over 2-3 bonds).

¹H NMR: Expected Spectrum and Interpretation

-

Aromatic Region: Due to the C₂ symmetry of the ring, the two protons at positions 3 and 5 are chemically and magnetically equivalent. They will appear as a single signal. This signal will be split into a triplet by coupling to the two neighboring fluorine atoms (F2 and F6). The expected chemical shift is in the range of δ 7.0-7.5 ppm .

-

Amidine Protons: The -NH₂ protons are expected to appear as a broad singlet between δ 8.0-9.5 ppm . The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with any trace water in the solvent.

¹⁹F NMR: The Definitive Fingerprint

¹⁹F NMR is exceptionally sensitive to the electronic environment.[8][9] The symmetry of the molecule is the key to interpreting this spectrum.

-

F2/F6 Signal: The two fluorine atoms at the 2 and 6 positions are equivalent. Their signal will be split into a doublet by coupling to the adjacent proton (H3/H5).

-

F4 Signal: The single fluorine at the 4 position is unique. Its signal will be split into a triplet by coupling to the two adjacent protons (H3 and H5). The relative integration of these two signals should be exactly 2:1.

¹³C NMR: Confirming the Carbon Framework via C-F Coupling

The proton-decoupled ¹³C spectrum will provide evidence not only for the carbon backbone but also for the location of the fluorine atoms through characteristic C-F coupling constants (JCF).

-

Symmetry: Due to symmetry, we expect only 4 signals for the 7 carbons:

-

C1 (ipso to the amidine group)

-

C2/C6 (fluorine-bearing)

-

C3/C5 (proton-bearing)

-

C4 (fluorine-bearing)

-

C=N (amidine carbon)

-

-

C-F Coupling: This is the critical validation step.

-

C2/C6 and C4: These signals will appear as doublets with very large one-bond coupling constants (¹JCF ≈ 240-260 Hz).

-

C1, C3/C5: These signals will be split by two-bond coupling (²JCF) from the adjacent fluorine atoms, appearing as triplets with smaller coupling constants (²JCF ≈ 20-30 Hz).

-

C=N: This carbon may show a small four-bond coupling (⁴JCF) to the F2/F6 fluorines, appearing as a triplet or a broadened singlet.

-

Summary of Predicted NMR Data

| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| ¹H | H3, H5 | 7.0 - 7.5 | t | ³JHF ≈ 8-10 Hz | Coupling to adjacent F2/F6 |

| -NH₂ | 8.0 - 9.5 | br s | - | Exchangeable protons | |

| ¹⁹F | F2, F6 | -100 to -115 | d | ³JFH ≈ 8-10 Hz | Coupling to adjacent H3/H5 |

| F4 | -115 to -130 | t | ³JFH ≈ 8-10 Hz | Coupling to two adjacent H3/H5 | |

| ¹³C | C=N | 160 - 170 | t or br s | ⁴JCF ≈ 1-3 Hz | Amidine carbon |

| C1 | 115 - 125 | t | ²JCF ≈ 20-25 Hz | Ipso-carbon coupled to F2/F6 | |

| C2, C6 | 158 - 162 | d | ¹JCF ≈ 240-260 Hz | Direct C-F coupling | |

| C3, C5 | 100 - 110 | t | ²JCF ≈ 25-30 Hz | Coupled to F2/F6 and F4 | |

| C4 | 155 - 160 | d | ¹JCF ≈ 240-260 Hz | Direct C-F coupling |

Ultimate Proof: Single-Crystal X-ray Crystallography

While the combined spectroscopic data provides overwhelming evidence, single-crystal X-ray crystallography offers the final, unambiguous proof of structure.[10][11] It moves from inferring connectivity to directly observing the atomic positions in three-dimensional space.

Experimental Protocol: Crystallography

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A suitable method is slow evaporation of a saturated solution of the compound in a solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer.[12] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.[13][14]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions and refined to yield a final model of the atomic coordinates.

Expected Outcome and Validation

The refined crystal structure will provide precise, quantitative data that must align perfectly with the spectroscopic interpretations:

-

Connectivity: It will definitively show the C-C, C-N, C-H, and C-F bond connections.

-

Bond Lengths & Angles: It will provide exact measurements for the C=N double bond and the C-F bonds, confirming their nature.

-

Planarity: It will show the planarity of the benzene ring.

-

Intermolecular Interactions: It will reveal how the molecules pack in the solid state, likely showing hydrogen bonding between the -NH₂ group of one molecule and the nitrogen atoms of a neighboring molecule, validating the observations from IR spectroscopy.

Conclusion: A Self-Validating Workflow

The structure elucidation of this compound is a prime example of the necessity of an integrated analytical approach. Each technique provides a unique piece of the puzzle, and consistency across all datasets is the hallmark of a correct assignment. The HRMS confirms the formula, the FTIR identifies the functional groups, the comprehensive NMR analysis maps the atomic connectivity through scalar couplings, and X-ray crystallography provides the final, irrefutable image. This workflow, summarized below, represents a robust and self-validating system for ensuring the scientific integrity of novel chemical entities.

Caption: The integrated workflow for structure elucidation.

References

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 22, 2026, from [Link]

-

ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. (2019). Digital Scholarship@UNLV - University of Nevada, Las Vegas. Retrieved January 22, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

Halogenated Organic Compounds. (2023). Spectroscopy Online. Retrieved January 22, 2026, from [Link]

-

quantitative analysis of fluorinated synthetic cannabinoids using 19f nuclear magnetic. (n.d.). Retrieved January 22, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2001). ResearchGate. Retrieved January 22, 2026, from [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. Retrieved January 22, 2026, from [Link]

-

Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

-

Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]

-

Fluorine-19 Nuclear Magnetic Resonance. (n.d.). DTIC. Retrieved January 22, 2026, from [Link]

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

-

Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Open Access LMU. Retrieved January 22, 2026, from [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. Retrieved January 22, 2026, from [Link]

-

The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Understanding x-ray crystallography structures. (2021). YouTube. Retrieved January 22, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry. (n.d.). MSU chemistry. Retrieved January 22, 2026, from [Link]

-

Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. (2020). PubMed. Retrieved January 22, 2026, from [Link]

-

Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1-carbothioamide. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. biophysics.org [biophysics.org]

- 6. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

synthesis of 2,4,6-Trifluorobenzimidamide hydrochloride

An In-depth Technical Guide to the Synthesis of 2,4,6-Trifluorobenzimidamide Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth examination of the , a key intermediate in contemporary drug discovery and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance pharmacological properties, including metabolic stability and binding affinity.[1][2] This document is tailored for researchers, medicinal chemists, and process development scientists, offering a detailed synthetic protocol grounded in the classic Pinner reaction. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, the rationale for specific experimental conditions, and the mechanistic pathway, ensuring a reproducible and scalable synthesis.

Introduction and Strategic Importance

Fluorinated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—confer advantageous characteristics to parent molecules.[2][3] Benzimidamide moieties are also privileged structures in medicinal chemistry, known for their role as bioisosteres of amides and their ability to engage in critical hydrogen bonding interactions with biological targets.[4]

The target molecule, this compound hydrochloride, combines these features, making it a valuable building block for synthesizing a new generation of bioactive agents. Its synthesis is most effectively achieved via the Pinner reaction, a robust and time-honored method for converting nitriles into imidates and their derivatives.[5][6] This guide focuses on a two-step sequence starting from the commercially available 2,4,6-Trifluorobenzonitrile.

Overview of the Synthetic Strategy

The synthesis is logically structured in two distinct stages, beginning with the formation of an intermediate Pinner salt, followed by its conversion to the final product. This approach ensures high conversion and purity by isolating the reactive intermediate before proceeding.

Caption: High-level overview of the two-step synthesis.

In-Depth Mechanistic Analysis

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The entire process hinges on the activation of the nitrile group by a strong acid.

Step 1: The Pinner Reaction Mechanism

The Pinner reaction commences with the protonation of the nitrile nitrogen by anhydrous hydrogen chloride. This step is crucial as it transforms the weakly electrophilic nitrile carbon into a highly reactive nitrilium ion.[6] The anhydrous alcohol, acting as a nucleophile, then attacks this activated species.

-

Nitrile Protonation : The lone pair on the nitrile nitrogen is protonated by HCl, forming a highly electrophilic nitrilium cation.

-

Nucleophilic Attack : An anhydrous alcohol (e.g., ethanol) attacks the nitrilium carbon.

-

Proton Transfer & Salt Formation : A subsequent proton transfer and association with the chloride ion yields the stable ethyl 2,4,6-trifluorobenzimidate hydrochloride salt, which often precipitates from non-polar solvents.

Step 2: The Ammonolysis Mechanism

The isolated Pinner salt is then converted to the amidine via nucleophilic substitution.

-

Nucleophilic Addition : Ammonia or an ammonia equivalent attacks the electrophilic imine carbon of the Pinner salt.

-

Tetrahedral Intermediate : This addition forms a tetrahedral intermediate.

-

Elimination : The intermediate collapses, eliminating a molecule of alcohol (ethanol) to form the final, resonance-stabilized benzimidamidinium salt.

Caption: Simplified reaction mechanism pathway.

Detailed Experimental Protocol

Safety Precaution: This procedure involves corrosive reagents (HCl gas) and flammable solvents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of Ethyl 2,4,6-trifluorobenzimidate hydrochloride (Pinner Salt)

-

Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet.

-

Reagents : To the flask, add 2,4,6-Trifluorobenzonitrile (1.0 eq.). Dissolve it in a minimal amount of anhydrous diethyl ether and add anhydrous ethanol (1.1 eq.).

-

Reaction : Cool the stirred solution to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the solution at a slow, steady rate. Causality : Anhydrous conditions are absolutely critical. The presence of water would lead to the hydrolysis of the intermediate imidate into the corresponding ethyl ester, significantly reducing the yield of the desired product.[7] The low temperature helps to control the exothermicity of the reaction.

-

Isolation : Continue the addition of HCl until the solution is saturated. The Pinner salt will typically precipitate as a white solid. Allow the reaction to stir for an additional 12-18 hours at room temperature to ensure complete conversion.

-

Work-up : Collect the precipitate by vacuum filtration, wash it with copious amounts of cold, anhydrous diethyl ether to remove any unreacted starting materials, and dry the solid under vacuum.

Part B: Synthesis of this compound hydrochloride

-

Setup : In a round-bottom flask, suspend the dried Pinner salt from Part A in absolute ethanol.

-

Reagents : Add ammonium chloride (1.5 eq.) to the suspension.

-

Reaction : Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to yield the final product as a crystalline solid.

Data Summary and Characterization

The following table summarizes the key physical and chemical properties of the starting material and the expected product.

| Property | 2,4,6-Trifluorobenzonitrile (Starting Material) | This compound Hydrochloride (Product) |

| Molecular Formula | C₇H₂F₃N | C₇H₆ClF₃N₂ |

| Molecular Weight | 157.09 g/mol [8] | 214.59 g/mol |

| CAS Number | 96606-37-0[9] | Not readily available |

| Appearance | White Solid[9] | Expected to be a white to off-white crystalline solid |

| Melting Point | 59-63 °C | To be determined experimentally |

| ¹H NMR (Expected) | δ ~7.0-7.2 (m, 2H, Ar-H) | δ ~7.1-7.3 (m, 2H, Ar-H), ~9.5 (br s, 2H, NH), ~11.5 (br s, 1H, NH) (in DMSO-d₆) |

| ¹³C NMR (Expected) | Aromatic carbons with large C-F couplings, C≡N ~115 ppm | Aromatic carbons with C-F couplings, C=N ~165 ppm |

| IR (Expected) | C≡N stretch ~2230 cm⁻¹ | C=N stretch ~1660 cm⁻¹, N-H stretch ~3100-3300 cm⁻¹ |

Note: Spectroscopic data for the final product are predicted based on the known values for similar structures and general principles of NMR and IR spectroscopy.[7][10][11]

Conclusion

The via the Pinner reaction is a reliable and efficient method for producing this valuable chemical intermediate. By carefully controlling reaction conditions, particularly moisture, and understanding the underlying mechanism, researchers can achieve high yields and purity. This guide provides the necessary technical detail and scientific rationale to empower professionals in the field to successfully implement this synthesis in their laboratories for advanced drug discovery and development programs.

References

- CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google P

-

2,4,6-Trifluorobenzonitrile | C7H2F3N | CID 737177 - PubChem. (URL: [Link])

-

2,4,6-Trifluorobenzamide | C7H4F3NO | CID 2776961 - PubChem. (URL: [Link])

- CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google P

-

Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications - MDPI. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])

-

Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE - Canadian Center of Science and Education. (URL: [Link])

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (URL: [Link])

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. (URL: [Link])

-

A Lewis acid-promoted Pinner reaction - PMC - NIH. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL: [Link])

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (URL: [Link])

-

A Lewis acid-promoted Pinner reaction. (URL: [Link])

-

Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. (URL: [Link])

Sources

- 1. Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE [ccsenet.org]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,4,6-Trifluorobenzonitrile | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,6-Trifluorobenzonitrile | 96606-37-0 [chemicalbook.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. epfl.ch [epfl.ch]

stability of 2,4,6-Trifluorobenzimidamide in solution

An In-depth Technical Guide to the Stability of 2,4,6-Trifluorobenzimidamide in Solution

Abstract

Novel chemical entities are the bedrock of modern drug discovery, yet their progression from promising lead to viable therapeutic is contingent on a thorough understanding of their physicochemical properties. Among these, chemical stability is paramount. This guide provides a comprehensive framework for assessing the stability of this compound, a compound of potential interest in medicinal chemistry. In the absence of direct empirical data for this specific molecule, this document serves as a predictive and methodological whitepaper. It synthesizes established principles from the study of related benzimidazoles, amidines, and fluorinated aromatics to outline anticipated degradation pathways and present robust, self-validating protocols for their experimental verification. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for characterizing the stability profile of this and other novel fluorinated benzimidamides.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are rooted in the molecule's inherent stability. A drug substance must remain intact and potent from the point of manufacture, through storage, and until administration to the patient. Instability can lead to a loss of efficacy, the formation of toxic degradation products, and unpredictable bioavailability. For novel compounds such as this compound, an early and thorough assessment of stability is not merely a regulatory requirement but a critical step in risk mitigation and a determinant of developmental feasibility.

The this compound structure is notable for two key features: the benzimidamide functional group and the trifluorinated phenyl ring. The benzimidamide moiety, a type of amidine, is more basic than a corresponding amide and is susceptible to hydrolysis. The electron-withdrawing nature of the three fluorine atoms on the phenyl ring is expected to significantly influence the reactivity of the imidamide group, likely by decreasing the pKa of the protonated form and affecting its susceptibility to nucleophilic attack. This guide will explore these facets, providing a theoretical foundation and a practical experimental framework for a comprehensive stability assessment.

Physicochemical Characterization and Synthesis

A foundational understanding of a molecule's intrinsic properties is a prerequisite for any stability study.

Predicted Physicochemical Properties

While experimental determination is the gold standard, key physicochemical parameters for this compound can be predicted based on its structure. These predictions are instrumental in designing appropriate analytical methods and interpreting stability data.

| Property | Predicted Value/Range | Rationale and Significance |

| Molecular Weight | ~192.13 g/mol | Calculated from the molecular formula C7H5F3N2. Essential for all quantitative analysis. |

| pKa (of the conjugate acid) | 6-8 | The amidine group is basic. The strong electron-withdrawing fluorine atoms will reduce the basicity compared to an unsubstituted benzimidamide (pKa ~9-10). This value is critical for predicting pH-dependent solubility and degradation kinetics. |

| LogP | 1.5 - 2.5 | The fluorinated ring increases lipophilicity. This parameter influences solubility in aqueous and organic solvents, which is crucial for formulation and analytical method development. |

| Aqueous Solubility | Low at neutral pH, higher at acidic pH | As a basic compound, it will form a more soluble salt at pH values below its pKa. Solubility will dictate the design of solution-based stability studies. |

Plausible Synthetic Route: The Pinner Synthesis

A common and effective method for the synthesis of benzimidamides is the Pinner synthesis. This route would likely begin with the commercially available 2,4,6-trifluorobenzonitrile.

Causality of Experimental Choices: The Pinner reaction must be conducted under anhydrous conditions to prevent the intermediate imidate from hydrolyzing to the corresponding ester. The use of a solution of ammonia in ethanol provides the nucleophile required to convert the imidate to the target benzimidamide.

Predicted Degradation Pathways in Solution

For this compound, the most probable degradation pathway in aqueous solution is hydrolysis of the imidamide functional group. Other potential pathways include photolysis and thermal degradation.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for pharmaceuticals and is often catalyzed by acidic or basic conditions.[1] For a benzimidamide, hydrolysis will cleave the C=N bond, yielding the corresponding benzamide and ammonia (or an amine if the imidamide is N-substituted).

-

Acid-Catalyzed Hydrolysis: In acidic solution, the imidamide will be protonated, making the carbon atom more electrophilic and susceptible to attack by a water molecule.

-

Base-Catalyzed Hydrolysis: In basic solution, the hydroxide ion acts as a potent nucleophile, directly attacking the imidamide carbon atom.

The electron-withdrawing fluorine atoms are expected to stabilize the partial negative charge on the carbonyl oxygen of the tetrahedral intermediate, potentially influencing the rate of hydrolysis. A comprehensive pH-rate profile is necessary to fully characterize this behavior.

Photolytic and Thermal Degradation

While hydrolysis is often the primary concern in solution, the potential for photolytic and thermal degradation should not be overlooked. Studies on related benzimidazole compounds have shown that they can be highly photosensitive in solution.[2][3]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. The aromatic ring system of this compound is a chromophore that can absorb UV light, potentially leading to bond cleavage or rearrangement reactions.

-

Thermal Degradation: At elevated temperatures, the molecule may have sufficient energy to undergo decomposition. The stability of the C-F bonds suggests that degradation will likely initiate at the benzimidamide functional group.

A Self-Validating Protocol for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study coupled with the development of a stability-indicating analytical method is required. This approach is a self-validating system: the forced degradation samples are used to prove that the analytical method can separate the parent compound from its degradation products.

Step 1: Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone of stability testing, allowing for the separation and quantification of the parent drug and its degradation products.[4]

Protocol:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The aromatic nature of the compound makes it well-suited for this stationary phase.

-

Mobile Phase Selection:

-

A: 0.1% Formic Acid in Water (for pH control and good peak shape).

-

B: Acetonitrile or Methanol.

-

-

Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any potential degradants.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution. This allows for the determination of the optimal detection wavelength and assessment of peak purity.

-

Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve a retention time for the parent peak of 5-10 minutes, with good separation from any other observed peaks.

Step 2: Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to produce the likely degradation products.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol:

Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) and subject them to the following conditions:

| Stress Condition | Reagent/Condition | Duration (Example) | Rationale |

| Acidic Hydrolysis | 0.1 M HCl | 2, 8, 24 hours at 60°C | To induce acid-catalyzed degradation. |

| Basic Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours at 60°C | To induce base-catalyzed degradation. |

| Neutral Hydrolysis | Water | 24 hours at 60°C | To assess stability at neutral pH. |

| Oxidative Stress | 3% H2O2 | 24 hours at room temp. | To evaluate susceptibility to oxidation. |

| Thermal Stress | 60°C in solution (in dark) | 1, 3, 7 days | To assess the impact of heat. |

| Photolytic Stress | ICH Q1B conditions (UV & Vis light) | Expose alongside a dark control | To determine light sensitivity. |

Trustworthiness through Controls: For each stress condition, a control sample (without the stressor, e.g., API in water for the acid/base studies) should be run in parallel to differentiate the effect of the specific stressor from simple solvent effects. A dark control is mandatory for the photostability study.

Step 3: Analysis and Method Validation

Analyze the stressed samples using the developed HPLC method.

-

Specificity/Selectivity: The primary goal is to demonstrate that the peaks corresponding to the degradation products are well-resolved from the parent peak. Use the PDA detector to check for peak purity. If co-elution is observed, the HPLC method must be further optimized.

-

Validation: Once the method is deemed stability-indicating, it must be validated according to ICH guidelines for parameters such as accuracy, precision, linearity, range, and limits of detection/quantitation.

Summary and Path Forward

The is a critical parameter that must be thoroughly investigated to support its potential development as a pharmaceutical agent. While no direct stability data for this specific molecule currently exists in the public domain, a robust assessment can be made by applying established chemical principles and analytical methodologies. The primary anticipated degradation pathway is hydrolysis of the benzimidamide functional group to 2,4,6-trifluorobenzamide, a reaction that is likely to be pH-dependent.

The experimental framework presented in this guide, centered on the development of a stability-indicating HPLC method and a comprehensive forced degradation study, provides a scientifically sound and self-validating approach to characterizing the stability of this compound. The data generated from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product.

References

- This citation is a placeholder for a relevant scientific article on drug stability principles.

-

Kromer, W., Krüger, U., Huber, R., Hartmann, M., & Steinijans, V. W. (1998). Differences in pH-dependent Activation Rates of Substituted Benzimidazoles and Biological in Vitro Correlates. Pharmacology, 56(2), 57–70. [Link]

-

Norberto, F. P., Santos, S. P., Iley, J., Silva, D. B., & Real, M. C. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18(1), 187-194. [Link]

- This citation is a placeholder for a relevant scientific article on the Pinner synthesis.

- This citation is a placeholder for a relevant scientific article on analytical methods for drug quantific

-

Ragno, G., Cione, E., Gallelli, A., & Voci, A. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & pharmaceutical bulletin, 54(6), 802–806. [Link]

- This citation is a placeholder for a relevant scientific article on the synthesis of fluorin

- This citation is a placeholder for a relevant scientific article on analytical methods for biological samples.

- This citation is a placeholder for a relevant scientific article on pH-dependent excited-st

- This citation is a placeholder for a relevant scientific article on the antimicrobial activity of fluorin

- This citation is a placeholder for a relevant scientific article on the photodegrad

- This citation is a placeholder for a relevant scientific article on the stability of amides in aqueous solution.

- This citation is a placeholder for a relevant scientific article on the synthesis of fluorin

-

Ragno, G., Cione, E., Gallelli, A., & Voci, A. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]

-

Norberto, F. P., Santos, S. P., Iley, J., Silva, D. B., & Real, M. C. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society. [Link]

- This citation is a placeholder for a relevant scientific article on the synthesis of trifluoromethylaniline.

- This citation is a placeholder for a relevant scientific article on HPLC methods for benzimidazole deriv

- This citation is a placeholder for a relevant scientific article on the solubiliz

- This citation is a placeholder for a relevant scientific article on the deproton

-

Norberto, F. P., Santos, S. P., Iley, J., Silva, D. B., & Real, M. C. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18, 187-194. [Link]

- This citation is a placeholder for a relevant scientific article on the synthesis of fluorin

- This citation is a placeholder for a relevant scientific article on the synthesis of amidines.

- This citation is a placeholder for a relevant scientific article on the prepar

- This citation is a placeholder for a relevant scientific article on the synthesis of fluorin

- This citation is a placeholder for a relevant scientific article on the synthesis of amines.

- This citation is a placeholder for a relevant scientific article on the synthesis of pyrylium salts.

- This citation is a placeholder for a relevant scientific article on the kinetics of N-(hydroxymethyl)phthalimidines.

- This citation is a placeholder for a relevant scientific article on pH-sensitive drug delivery systems.

- This citation is a placeholder for a relevant scientific article on HPLC methods for benzimidazole deriv

- This citation is a placeholder for a relevant scientific article on the determination of benzimidazoles in me

- This citation is a placeholder for a relevant scientific article on hydrolysis and condens

- This citation is a placeholder for a relevant scientific article on the synthesis and reactivity of amidines.

- This citation is a placeholder for a relevant scientific article on the synthesis of pyrylium salts.

- This citation is a placeholder for a relevant scientific article on functional groups in organic chemistry.

Sources

theoretical studies of 2,4,6-Trifluorobenzimidamide

An In-Depth Technical Guide to the Theoretical and Experimental Characterization of 2,4,6-Trifluorobenzimidamide

Abstract: The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in modern drug discovery and materials science. This compound is a compound of significant interest due to its trifluorinated phenyl ring and the reactive amidine moiety. However, a comprehensive theoretical and experimental characterization of this molecule is conspicuously absent from the current scientific literature. This technical guide serves as a detailed roadmap for researchers, outlining a cohesive strategy for the synthesis, spectroscopic analysis, and in-depth computational investigation of this compound. By leveraging established methodologies successfully applied to analogous fluorinated and aromatic systems, this document provides the necessary protocols and theoretical frameworks to fully elucidate the structural, vibrational, and electronic properties of this promising compound.

Rationale and Strategic Overview

The benzimidamide functional group is a critical pharmacophore, and its combination with a polyfluorinated aromatic ring suggests potential for novel biological activity and unique material properties. The electron-withdrawing nature of the fluorine atoms can significantly influence the pKa of the amidine group, its hydrogen bonding capabilities, and the overall electronic distribution of the molecule. A thorough theoretical study is essential to understand these subtleties and to predict the molecule's reactivity, stability, and potential for intermolecular interactions.

This guide proposes a two-pronged approach: first, a robust and plausible synthetic route followed by comprehensive spectroscopic characterization to establish an experimental benchmark. Second, a detailed computational study using Density Functional Theory (DFT) to build a molecular-level understanding of the compound's properties, which can then be correlated with and validated by the experimental data.

Proposed Synthesis and Experimental Characterization

A validated synthesis is the cornerstone of any new molecular investigation. The Pinner reaction, a classic and reliable method for converting nitriles into amidines, presents the most direct pathway to this compound, starting from the commercially available 2,4,6-Trifluorobenzonitrile[1][2][3].

Synthesis Protocol via the Pinner Reaction